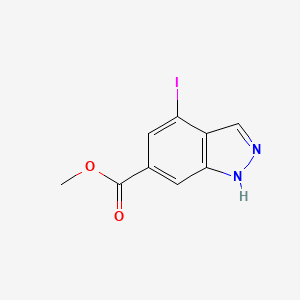

Methyl 4-iodo-1H-indazole-6-carboxylate

概要

説明

Methyl 4-iodo-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of an iodine atom at the 4th position and a carboxylate ester group at the 6th position of the indazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iodo-1H-indazole-6-carboxylate typically involves the iodination of a precursor indazole compound. One common method includes the reaction of 4-iodoaniline with ethyl 2-cyanoacetate under basic conditions to form the indazole core, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: The iodine atom at the 4th position can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted indazoles.

Coupling Products: Biaryl compounds or other complex structures formed through carbon-carbon bond formation.

科学的研究の応用

Medicinal Chemistry and Drug Development

Methyl 4-iodo-1H-indazole-6-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. The indazole core is known for its biological activity, making derivatives of this compound potential candidates for therapeutic agents.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indazole derivatives, including this compound. For instance, compounds derived from indazole structures have shown significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that modifications at specific positions on the indazole ring can enhance inhibitory effects against cancer cells, with some derivatives exhibiting IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2f | 4T1 | 0.23 | Apoptosis induction via mitochondrial pathway |

| 2a | MCF-7 | 1.15 | Cell cycle arrest and apoptosis |

| 2b | A549 | <10 | Enhanced potency through structural modification |

Cardiovascular Applications

Indazole derivatives have also been explored for their cardiovascular effects. Some compounds exhibit activity as selective agonists or antagonists at adrenergic receptors, which can influence blood pressure and heart rate . The structure-activity relationship (SAR) studies indicate that substituents on the indazole ring can significantly alter pharmacological profiles, making them promising candidates for treating cardiovascular diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents at the 4 and 6 positions of the indazole ring have been shown to impact binding affinity and selectivity toward biological targets.

Enzyme Inhibition Studies

Research has demonstrated that certain derivatives exhibit potent inhibition against fibroblast growth factor receptors (FGFR), which are crucial in cancer progression . For example, specific structural modifications led to improved binding affinities, indicating that careful design can yield more effective therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The compound's stability under various conditions makes it suitable for further chemical modifications aimed at enhancing its pharmacological properties.

Table 2: Synthesis Overview

| Reaction Step | Yield (%) | Conditions |

|---|---|---|

| Alkylation with sodium hexamethyldisilazane | 44 | Tetrahydrofuran, reflux |

| Saponification | 53 | Standard conditions with NaOH |

作用機序

The mechanism of action of Methyl 4-iodo-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The iodine atom and carboxylate group can influence its binding affinity and selectivity towards molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.

類似化合物との比較

- Methyl 4-bromo-1H-indazole-6-carboxylate

- Methyl 5-fluoro-1H-indazole-6-carboxylate

- Methyl 1H-indazole-6-carboxylate

Comparison:

- Methyl 4-bromo-1H-indazole-6-carboxylate: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, affecting the compound’s reactivity in substitution reactions.

- Methyl 5-fluoro-1H-indazole-6-carboxylate: Contains a fluorine atom, which is smaller and more electronegative than iodine, leading to different electronic properties and reactivity.

- Methyl 1H-indazole-6-carboxylate: Lacks the halogen substituent, making it less versatile for further functionalization compared to its halogenated counterparts.

Methyl 4-iodo-1H-indazole-6-carboxylate stands out due to the presence of the iodine atom, which provides unique reactivity and potential for diverse chemical transformations.

生物活性

Methyl 4-iodo-1H-indazole-6-carboxylate (CAS: 885519-33-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : CHINO

- Molecular Weight : 302.07 g/mol

- IUPAC Name : this compound

- SMILES Notation : COC(=O)C1=CC2=C(C=NN2)C(I)=C1

This compound features an indazole core, which is known for its diverse biological activities, particularly in cancer therapy and enzyme inhibition.

This compound primarily interacts with various kinases, such as chk1, chk2, and sgk. The inhibition of these kinases can significantly affect cellular processes, including:

- Cell Cycle Regulation : Inhibition of chk1 and chk2 can lead to cell cycle arrest, particularly in cancer cells.

- Apoptosis Induction : Studies have shown that derivatives of indazole can promote apoptosis in cancer cell lines by modulating pro-apoptotic and anti-apoptotic protein expressions (e.g., Bax and Bcl-2) .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies demonstrated a dose-dependent increase in apoptosis in breast cancer cell lines (e.g., 4T1 cells), with significant alterations in protein expression associated with apoptosis .

| Concentration (mM) | % Apoptotic Cells |

|---|---|

| 0 | 3.7 |

| 1 | 15.0 |

| 5 | 53.2 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Structure-activity relationship (SAR) studies suggest that specific substitutions on the indazole ring enhance its inhibitory potency against targets like indoleamine 2,3-dioxygenase (IDO), which is involved in cancer immune evasion .

Applications in Research

This compound serves as a valuable building block in the synthesis of more complex organic compounds. Its applications include:

- Medicinal Chemistry : It is utilized to develop new drugs targeting specific biological pathways.

- Organic Synthesis : Acts as an intermediate in synthesizing various functionalized compounds.

- Material Science : Investigated for potential use in creating materials with unique electronic and photophysical properties .

Study on Indazole Derivatives

A study focused on the synthesis and evaluation of various indazole derivatives, including this compound, highlighted their potential as anticancer agents. The results indicated that modifications to the indazole scaffold could lead to enhanced biological activity against cancer cell lines .

Metabolic Profiling

Another research effort explored the metabolic pathways of indazole derivatives using human hepatocytes. This study aimed to identify urinary metabolites that could serve as biomarkers for drug intake and efficacy . The findings underscored the importance of understanding the metabolic fate of these compounds to predict their pharmacological profiles.

特性

IUPAC Name |

methyl 4-iodo-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBDWCSGYBKAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646183 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-33-5 | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-iodo-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。